

# The Physiological Roles of D-Galactose: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **D-Galactose**

Cat. No.: **B084031**

[Get Quote](#)

An In-depth Examination of Metabolism, Glycosylation, and Cellular Signaling

This technical guide provides a comprehensive overview of the physiological functions of **D-Galactose** in the human body. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the critical role of **D-Galactose** in the synthesis of macromolecules, and its application as a model for studying cellular senescence and age-related diseases.

## D-Galactose Metabolism: The Leloir Pathway

The primary route for **D-Galactose** metabolism in humans is the Leloir pathway, a series of enzymatic reactions that convert **D-Galactose** into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to glycogen for storage.[\[1\]](#)[\[2\]](#)[\[3\]](#) The key enzymes and reactions of this pathway are outlined below.

The initial step in the Leloir pathway is the conversion of **β-D-galactose** to its **α**-anomer by the enzyme galactose mutarotase (GALM), as the subsequent enzyme, galactokinase, specifically acts on **α-D-galactose**.[\[2\]](#)[\[4\]](#)

## Enzymatic Steps of the Leloir Pathway:

- Phosphorylation: Galactokinase (GALK) phosphorylates **α-D-galactose** at the C1 position, yielding galactose-1-phosphate. This is an ATP-dependent reaction.[\[5\]](#)[\[6\]](#)

- Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[2][7]
- Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This reversible reaction is crucial for both galactose metabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[6][7]
- Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[2]

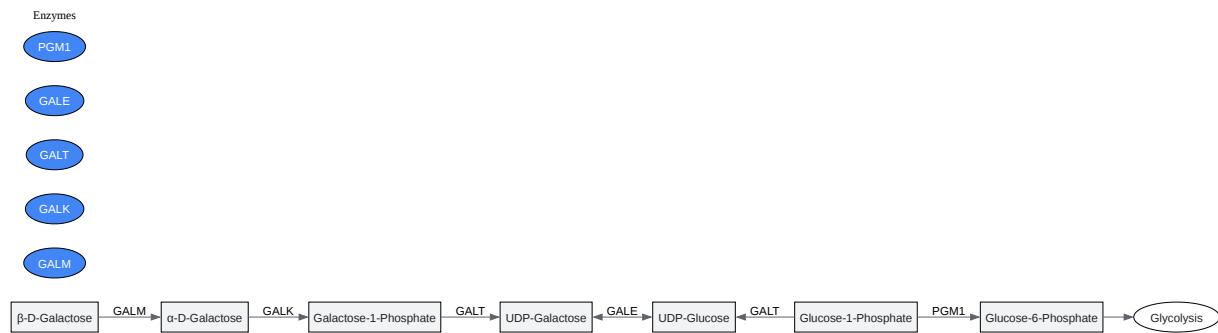
## Quantitative Data on Leloir Pathway Enzymes

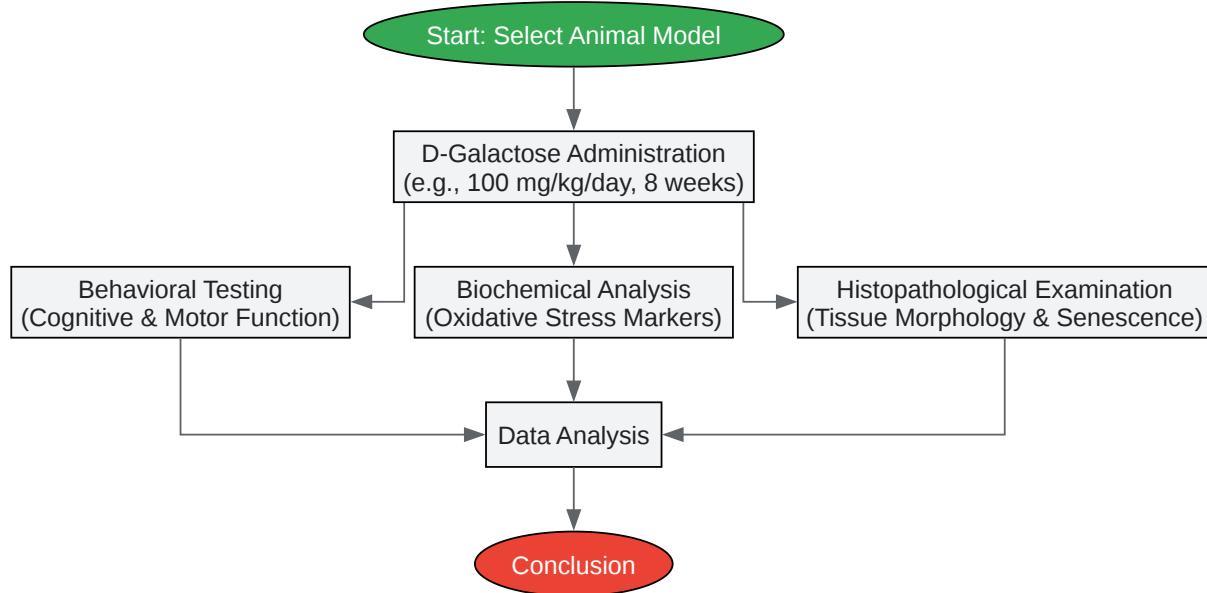
The following table summarizes key kinetic parameters for the enzymes of the Leloir pathway.

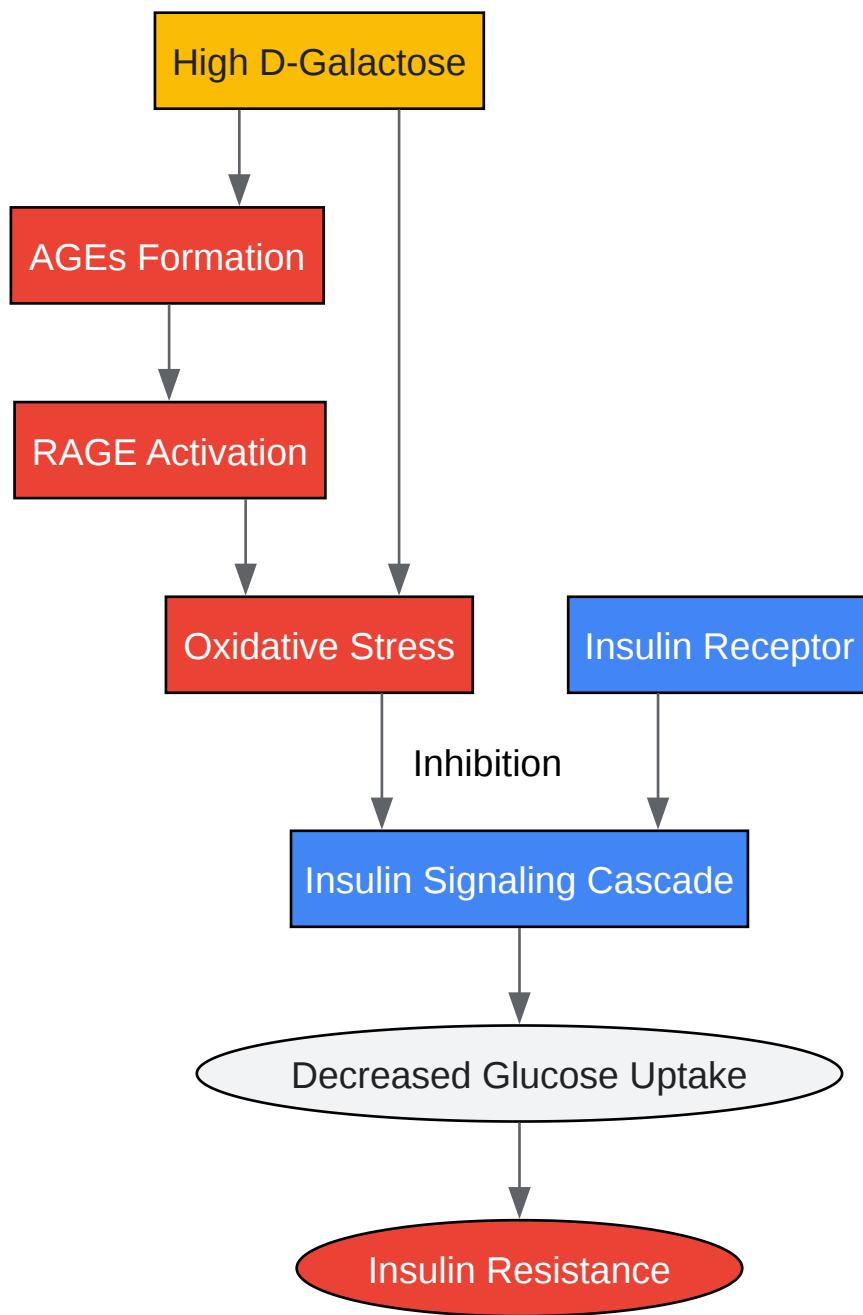
Enzyme	Gene	Substrate(s)	Km	Vmax	Source
Galactokinase (GALK)	GALK1	α-D-Galactose, ATP	0.97 mmol/L (human liver)	2.7 mmol/min (human liver)	[2]
Galactose-1-Phosphate Uridylyltransferase (GALT)	GALT	Galactose-1-phosphate, UDP-glucose	-	-	[8]
UDP-Galactose 4'-Epimerase (GALE)	GALE	UDP-galactose, UDP-glucose	-	-	[8]

Note: Comprehensive kinetic data for human GALT and GALE are not readily available in the provided search results. Further targeted biochemical studies would be required for a complete quantitative profile.

## Leloir Pathway Diagram







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
- 2. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Redirecting to <https://onderzoekmetmensen.nl/en/trial/44612> [onderzoekmetmensen.nl]
- 6. Inhibition of the NF- $\kappa$ B and mTOR targets by urolithin A attenuates D-galactose-induced aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-galactose for Congenital Disorder of Glycosylation · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Physiological Roles of D-Galactose: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084031#physiological-functions-of-d-galactose-in-the-human-body>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)